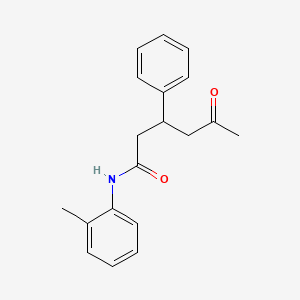![molecular formula C23H25N5O2 B6112879 4-{6-[4-(2-naphthoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6112879.png)
4-{6-[4-(2-naphthoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-[4-(2-naphthoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, commonly known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It belongs to the group of compounds known as JWH cannabinoids, which are structurally similar to delta-9-tetrahydrocannabinol (THC), the psychoactive component found in marijuana. JWH-018 is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in various physiological processes.
Mechanism of Action
JWH-018 binds to the CB1 and CB2 receptors, which are G protein-coupled receptors that are activated by endocannabinoids and phytocannabinoids such as 4-{6-[4-(2-naphthoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine. Activation of these receptors leads to a variety of physiological effects, including modulation of neurotransmitter release, inhibition of adenylyl cyclase activity, and activation of mitogen-activated protein kinases. JWH-018 has been shown to be a potent agonist of the CB1 receptor, with an affinity that is several times greater than that of 4-{6-[4-(2-naphthoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine.
Biochemical and Physiological Effects:
JWH-018 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, which play a role in various physiological processes such as pain, reward, and anxiety. JWH-018 has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using JWH-018 in scientific research is its high affinity for the CB1 receptor, which allows for the study of the effects of cannabinoid receptor activation on various physiological processes. However, one of the limitations of using JWH-018 is that it is a synthetic compound that may not accurately reflect the effects of endocannabinoids or phytocannabinoids found in nature. Additionally, the use of JWH-018 and other synthetic cannabinoids in research is subject to regulatory restrictions due to their potential for abuse.
Future Directions
There are several future directions for research on JWH-018 and other synthetic cannabinoids. One area of research is the development of new synthetic cannabinoids with improved pharmacological properties and reduced potential for abuse. Another area of research is the study of the effects of synthetic cannabinoids on the developing brain, as these compounds have been shown to have neurotoxic effects in animal studies. Additionally, research is needed to better understand the long-term effects of synthetic cannabinoids on human health, as their use has been associated with a range of adverse effects.
Synthesis Methods
The synthesis of JWH-018 involves the reaction of 1-naphthoyl chloride with 1-piperazine to form 4-(1-piperazinyl)naphthalene-1-carboxylic acid. This intermediate is then reacted with 4-chloropyrimidine to form JWH-018. The synthesis of JWH-018 and other synthetic cannabinoids is relatively simple and can be carried out using readily available starting materials.
Scientific Research Applications
JWH-018 has been used extensively in scientific research to study the cannabinoid receptors and their role in various physiological processes. It has been shown to have a high affinity for both the CB1 and CB2 receptors, which are found in the brain, immune system, and other tissues. JWH-018 has been used to study the effects of cannabinoid receptor activation on pain, inflammation, appetite, and other physiological processes.
properties
IUPAC Name |
[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c29-23(20-6-5-18-3-1-2-4-19(18)15-20)28-9-7-26(8-10-28)21-16-22(25-17-24-21)27-11-13-30-14-12-27/h1-6,15-17H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZRFLOEKZKJAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6112807.png)
![2-(3-methoxybenzyl)-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B6112814.png)
![9-(2-phenylvinyl)-3-(1-piperidinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B6112825.png)

![N-(3,4-dimethylphenyl)-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6112844.png)
![7-(2-methoxyethyl)-2-[3-(4-methylphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6112849.png)
![N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine](/img/structure/B6112855.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-iodophenyl)benzamide](/img/structure/B6112871.png)
![2-(5-chloro-2-thienyl)-N-[4-(4-morpholinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6112883.png)
![N-{1-[(2-chlorophenyl)sulfonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B6112885.png)
![N-[2-(acetylamino)ethyl]-3-(1,3-benzodioxol-5-yl)-3-phenylpropanamide](/img/structure/B6112891.png)
![1-(cyclopropylmethyl)-3-hydroxy-3-({[3-(1H-pyrazol-1-yl)benzyl]amino}methyl)-2-piperidinone](/img/structure/B6112902.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6112906.png)
![[3-(trifluoromethyl)phenyl]{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanone](/img/structure/B6112920.png)